molecular formula C22H24FNO2 B2701346 (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396889-77-2

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2701346
CAS No.: 1396889-77-2
M. Wt: 353.437
InChI Key: HRZNNIMZNDRRAT-DHZHZOJOSA-N
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Description

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a fluorobenzyl group, and a phenylprop-2-en-1-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine intermediate.

    Formation of the Phenylprop-2-en-1-one Moiety: This step involves the Claisen-Schmidt condensation between benzaldehyde and acetophenone to form the chalcone structure.

    Final Coupling: The final step involves coupling the fluorobenzyl-substituted piperidine with the phenylprop-2-en-1-one moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the phenylprop-2-en-1-one moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance its binding affinity, while the piperidine ring can modulate its pharmacokinetic properties. The phenylprop-2-en-1-one moiety may interact with active sites of enzymes, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(Benzyloxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom.

    (E)-1-(4-((Methoxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of the fluorobenzyl group.

    (E)-1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZNNIMZNDRRAT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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